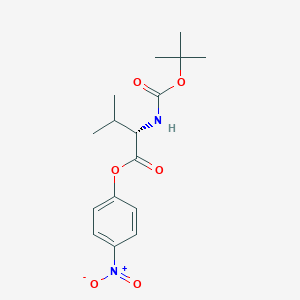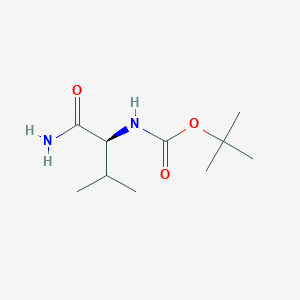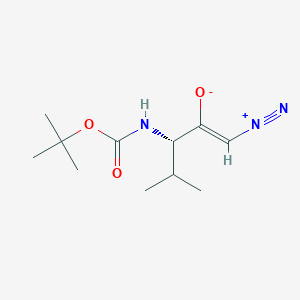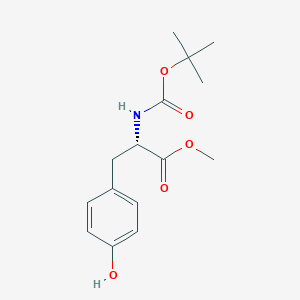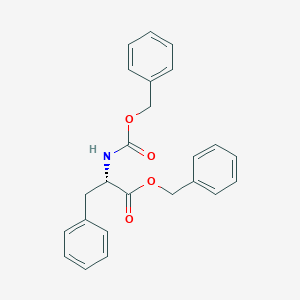
Z-Phe-OBzl
描述
Z-L-phenylalanine benzyl ester: is a synthetic peptide with the chemical formula C24H23NO4 and a molecular weight of 389.44 g/mol . It is commonly used in peptide synthesis and has a high affinity for opioid receptors . This compound is also known for its role as a research tool in studying the effects of opioid drugs on the nervous system .
科学研究应用
Z-L-phenylalanine benzyl ester has a wide range of scientific research applications, including:
作用机制
Target of Action
Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis
Mode of Action
It is known to be used in peptide synthesis , suggesting that it may interact with amino acids or peptides during the synthesis process.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Result of Action
Given its role in peptide synthesis , it likely contributes to the formation of peptides, which can have various effects depending on the specific peptides formed.
生化分析
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of Z-L-phenylalanine benzyl ester in animal models have not been thoroughly studied. It is hypothesized that there may be threshold effects, as well as potential toxic or adverse effects at high doses
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-phenylalanine benzyl ester typically involves the reaction of N-Cbz-L-phenylalanine with benzyl alcohol . The reaction is carried out under specific conditions to ensure high yield and purity. The process involves the use of coupling reagents and protective groups to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of Z-L-phenylalanine benzyl ester follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and high purity .
化学反应分析
Types of Reactions: Z-L-phenylalanine benzyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
相似化合物的比较
Boc-Glu(OBzl)-OH: A glutamic acid derivative commonly used in peptide synthesis.
Boc-Asp(OBzl)-Pro-Arg-AMC: A fluorogenic substrate for the determination of protease activity.
Boc-Glu(OBzl)-Ala-Arg-AMC: A polypeptide used in peptide screening.
Uniqueness: Z-L-phenylalanine benzyl ester is unique due to its high affinity for opioid receptors and its dual role as both an antagonist and agonist . This dual functionality makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGLRRAUKTLLN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426794 | |
| Record name | Z-Phe-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60379-01-3 | |
| Record name | Z-Phe-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Z-Phe-OBzl in the context of the research on chemotactic formylpeptides?
A1: While the paper doesn't directly focus on this compound, it's crucial to understand the context. The study investigates a cyclic analog of a chemotactic peptide, Formyl-Methionyl-Leucyl-Phenylalanine-Methoxy (fMLF-OMe), which plays a role in attracting neutrophils to sites of inflammation []. this compound is a protected form of phenylalanine, an amino acid present in fMLF-OMe. While the paper primarily focuses on the synthesized cyclic analog and its linear counterpart Formyl-Methionyl-Lysine(Z)-Phenylalanine-Benzyl Ester (For-Met-Lys(Z)-Phe-OBzl), understanding the role of individual components like this compound can shed light on structure-activity relationships within this class of compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


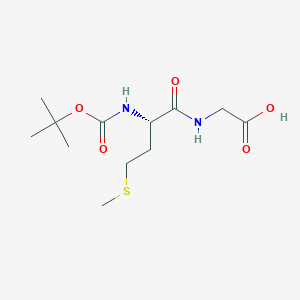
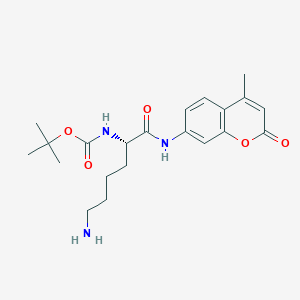
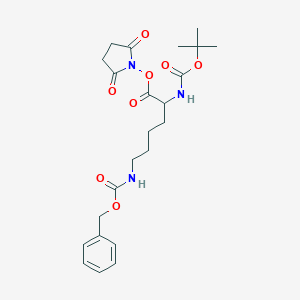
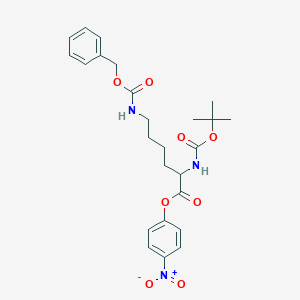
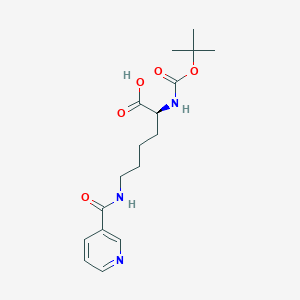
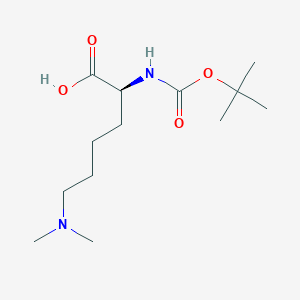
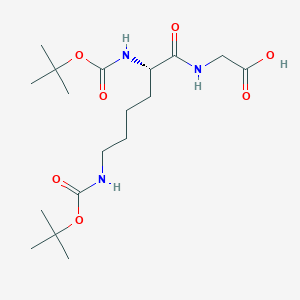
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)

